molecular formula C20H21N5O3 B2409831 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 929813-52-5

1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2409831
CAS RN: 929813-52-5
M. Wt: 379.42
InChI Key: KEPFZWGNBVCNHL-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Anxiolytic Agent Development

  • Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds structurally similar to 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These studies have identified potent 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands with weak inhibitory potencies for PDE4B and PDE10A, indicating potential for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

  • Preclinical Pharmacological Evaluation : Similar derivatives have been synthesized and evaluated in preclinical studies for anxiolytic-like and antidepressant-like activities in mice, compared to reference drugs like Diazepam and Imipramine. This research suggests the potential of long-chain arylpiperazines (LCAPs) linked to tricyclic derivatives of theophylline, like the mentioned compound, in treating affective disorders (Zagórska et al., 2009).

A3 Adenosine Receptor Antagonism

  • Adenosine Receptor Antagonism : Derivatives of 1H-imidazo[2,1-f]purine-2,4-dione, related to the compound , have shown to be potent and selective A3 adenosine receptor antagonists. This activity suggests their utility in the development of novel therapeutics targeting adenosine receptors, potentially relevant in conditions like inflammatory diseases or cancers (Baraldi et al., 2005).

properties

IUPAC Name

2,4,7-trimethyl-6-[4-(2-methylprop-2-enoxy)phenyl]purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-12(2)11-28-15-8-6-14(7-9-15)25-13(3)10-24-16-17(21-19(24)25)22(4)20(27)23(5)18(16)26/h6-10H,1,11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPFZWGNBVCNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OCC(=C)C)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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